Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[(3-chloropropoxy)methylene]bis[4-fluoro-: is an organic compound that features a benzene ring substituted with a 3-chloropropoxy group and a methylene bridge connecting two 4-fluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzene derivatives such as 4-fluorobenzene and 3-chloropropanol.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction.
Industrial Production Methods:
- Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chloropropoxy group, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution or ammonia in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Molecular Targets and Pathways:
- The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups.
- The methylene bridge and 4-fluoro groups play a crucial role in its binding affinity and specificity.
- The mechanism of action involves the modulation of biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-chloro-3-methoxy-
- Benzene, 1-methyl-3-(1-methylethenyl)-
- Benzene, 1-(1-methylethenyl)-3-(1-methylethyl)-
Comparison:
- Benzene, 1,1’-[(3-chloropropoxy)methylene]bis[4-fluoro- is unique due to the presence of both a 3-chloropropoxy group and a methylene bridge, which are not commonly found together in similar compounds.
- The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
120737-98-6 |
---|---|
Molekularformel |
C16H15ClF2O |
Molekulargewicht |
296.74 g/mol |
IUPAC-Name |
1-[3-chloropropoxy-(4-fluorophenyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C16H15ClF2O/c17-10-1-11-20-16(12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,16H,1,10-11H2 |
InChI-Schlüssel |
HUTPJDNRDUHAQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.